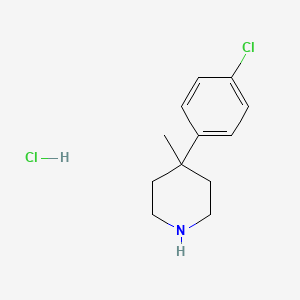![molecular formula C7H5Cl2N3 B1457791 4-氯吡啶并[3,4-d]嘧啶盐酸盐 CAS No. 1820642-26-9](/img/structure/B1457791.png)
4-氯吡啶并[3,4-d]嘧啶盐酸盐
描述
4-Chloropyrido[3,4-d]pyrimidine hydrochloride is a chemical compound with the molecular formula C7H5Cl2N3 . It is used in the synthesis of isomeric 4-substituted aminopyrido[4,3-d]pyrimidines with cytokinin activity .
Synthesis Analysis
The synthesis of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride involves several steps. One method involves the reaction of 2-chloro-5-aminopyridine-4-carboxamide with CS2 in the presence of DBU .Molecular Structure Analysis
The molecular structure of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride consists of a pyridine ring fused with a pyrimidine ring, with a chlorine atom attached to the fourth carbon of the pyridine ring .Chemical Reactions Analysis
4-Chloropyrido[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions. For instance, it can be used as a reactant in the synthesis of isomeric 4-substituted aminopyrido[4,3-d]pyrimidines .Physical And Chemical Properties Analysis
4-Chloropyrido[3,4-d]pyrimidine hydrochloride has a molecular weight of 165.58 g/mol . It has a topological polar surface area of 38.7 Ų and a complexity of 142 .科学研究应用
Antagonists of the Human Chemokine Receptor CXCR2
4-Chloropyrido[3,4-d]pyrimidine: derivatives have been explored as antagonists for the human chemokine receptor CXCR2 . This receptor is implicated in various inflammatory, autoimmune, and neurodegenerative diseases, as well as cancer. By inhibiting CXCR2, these compounds could potentially serve as therapeutic agents for treating such disorders.
Scaffold for Kinase Inhibitors
The pyrido[3,4-d]pyrimidine scaffold is utilized in medicinal chemistry to develop potent kinase inhibitors . These inhibitors are promising candidates for cancer therapy and are also being investigated for the treatment of inflammatory skin disorders, such as atopic dermatitis.
Anti-Inflammatory Applications
Pyrido[3,4-d]pyrimidine compounds have been synthesized and evaluated for their anti-inflammatory activities . These compounds could play a significant role in the development of new anti-inflammatory drugs.
Synthesis of Functionally Vital Pyrimidines
The compound has been used in the synthesis of functionally important pyrimidines . These pyrimidines are essential in various chemical reactions and could be key intermediates in pharmaceutical manufacturing.
Research in Immunology
Given its role in CXCR2 antagonism, 4-Chloropyrido[3,4-d]pyrimidine hydrochloride is likely to be a subject of research in immunology . It could help in understanding the mechanisms of immune response and in developing treatments for immune-related diseases.
Neurodegenerative Disease Research
As CXCR2 is involved in neurodegenerative diseases, compounds based on 4-Chloropyrido[3,4-d]pyrimidine hydrochloride could be used in researching potential treatments for conditions like Alzheimer’s and Parkinson’s disease .
安全和危害
未来方向
属性
IUPAC Name |
4-chloropyrido[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3.ClH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVRZLCXLNIFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrido[3,4-d]pyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[3-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B1457713.png)
![3,3',3''-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol](/img/structure/B1457715.png)
![2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1457716.png)
![[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1457717.png)





![[4-(Fluoromethyl)oxan-4-yl]methanol](/img/structure/B1457731.png)